2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride
Description
Properties
CAS No. |
2770358-78-4 |
|---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c11-6-4-9-2-1-3-10(8-9)5-7-12;;/h1-3,8H,4-7,11-12H2;2*1H |
InChI Key |
YVCWZUNXCXBPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCN)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of the Aromatic Precursor
The synthesis often begins with bromination of a substituted benzene derivative. For example, 1,3-dibromobenzene undergoes electrophilic substitution to introduce bromine atoms at the 3- and 5-positions, creating a scaffold for subsequent amination. Reaction conditions typically involve bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours, achieving >90% conversion.
Table 1: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 7 hours |
| Solvent | Acetic acid |
| Catalyst | None |
| Yield | 92% |
Amination via Nucleophilic Substitution
The brominated intermediate reacts with ethylamine derivatives in a two-step process:
-
Primary Amination : The bromine at the 3-position is displaced by 2-aminoethanol in the presence of DMF as a catalyst, forming 3-(2-hydroxyethyl)phenyl-2-bromoethane.
-
Secondary Amination : The remaining bromine undergoes substitution with ethylenediamine under reflux in ethanol, yielding the bis-amino intermediate.
Critical Optimization :
Reductive Amination Approaches
Ketone Intermediate Formation
An alternative route involves condensing 3-acetylphenethylamine with ethylamine using NaBH₃CN as a reducing agent. The ketone group is reduced to a secondary amine, forming the target compound after hydrochloride salt formation.
Reaction Scheme :
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | 25°C (ambient) |
| Reaction Time | 24 hours |
| Yield | 82% |
Acidic Workup and Salt Formation
The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether mixtures enhances purity to >98%.
Catalytic Hydrogenation Methods
Nitrile Reduction Pathway
A high-yielding industrial method starts with 3-cyanophenethyl bromide. Catalytic hydrogenation over Raney nickel at 50 psi H₂ pressure converts the nitrile to a primary amine, followed by a second hydrogenation to introduce the ethylamine group.
Key Advantages :
-
Avoids halogenated intermediates.
-
Scalable to kilogram quantities.
Table 3: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Raney Nickel (10 wt%) |
| Pressure | 50 psi H₂ |
| Temperature | 100°C |
| Reaction Time | 5 hours |
| Yield | 85% |
Purification and Characterization
Solvent Extraction and Crystallization
Crude product is purified via sequential solvent extraction (chloroform/water) to remove unreacted amines. The hydrochloride salt is crystallized from hot ethanol, yielding needle-like crystals.
Analytical Validation
-
¹H NMR (D₂O, 400 MHz): δ 7.35 (m, 4H, Ar-H), 3.15 (t, 4H, CH₂NH₂), 2.80 (t, 4H, CH₂Ar).
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Halogenation-Amination | 78% | 97% | Moderate |
| Reductive Amination | 82% | 98% | High |
| Catalytic Hydrogenation | 85% | 99% | Industrial |
The catalytic hydrogenation route offers superior yield and scalability, making it preferred for large-scale production. However, the reductive amination method is advantageous for lab-scale synthesis due to milder conditions.
Challenges and Optimization Strategies
Byproduct Formation
Diethylenetriamine byproducts arise from over-alkylation, necessitating strict stoichiometric control. Excess ethylenediamine (1:4 molar ratio) suppresses this side reaction.
Catalyst Deactivation
Raney nickel catalysts require periodic regeneration via acid washing to maintain activity during hydrogenation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenylethylamine derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the brain, influencing neurotransmitter activity.
Modulate Enzyme Activity: The compound may affect the activity of enzymes involved in neurotransmitter synthesis and degradation.
Influence Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Substituted Phenethylamine Derivatives
The following compounds share the phenethylamine core but differ in substituents on the phenyl ring, altering physicochemical and biological properties:
Ethylamine Derivatives with Heterocyclic Moieties
Compounds with extended side chains or heterocycles demonstrate divergent pharmacological profiles:
Q & A
Q. What are the key synthetic routes for preparing 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Friedel-Crafts Alkylation : Introduce an ethylamine group to a biphenyl derivative using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Amine Protection/Deprotection : Protect the primary amine with a tert-butoxycarbonyl (Boc) group to avoid side reactions during subsequent steps.
Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric control (2:1 HCl ratio) .
Critical Parameters :
- Purity of intermediates (monitored via TLC/HPLC).
- Reaction temperature control (0–5°C during HCl addition to prevent decomposition).
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aromatic substitution pattern and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₁₆Cl₂N₂: 235.07 g/mol).
- Elemental Analysis : Validate Cl⁻ content (~24.1% for dihydrochloride salts) .
Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., 2-(3-phenylphenyl)ethan-1-amine hydrochloride) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Friedel-Crafts efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for amine protection steps.
- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
Example Data Table :
| Parameter | Trial 1 (AlCl₃/DCM) | Trial 2 (FeCl₃/DMF) |
|---|---|---|
| Yield (%) | 62 | 78 |
| Purity (HPLC, %) | 95 | 98 |
Q. What computational methods can predict its biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with serotonin receptors (e.g., 5-HT₂A) due to structural similarity to phenethylamine derivatives .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) .
Key Finding : Substituent position (e.g., meta vs. para aminoethyl groups) significantly affects receptor selectivity .
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess variability .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to evaluate cytochrome P450 interactions, which may explain inconsistent in vivo results .
Case Study : Contradictory dopamine receptor binding data may arise from differences in assay pH (affecting hydrochloride salt dissociation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
